4-Methyl-2-(4-propylbenzoyl)pyridine
Description
4-Methyl-2-(4-propylbenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-propylbenzoyl substituent at the 2-position. Pyridine-based compounds are widely explored in drug design due to their versatility in forming hydrogen bonds, hydrophobic interactions, and π-stacking, which influence bioavailability and target binding .
Structure
2D Structure
Properties
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVCFKGPMRJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Mediated Addition of Ketones to 4-Cyanopyridine
One well-documented method involves the one-step reaction of 4-cyanopyridine with ketones under the presence of alkali metals such as sodium or lithium in ether solvents, typically tetrahydrofuran (THF) or 1,4-dioxane. The process is carried out under nitrogen atmosphere to prevent oxidation and moisture interference.
- Reagents: 4-cyanopyridine, 4-propylbenzoyl ketone (or analogous ketones), alkali metal (Na or Li).
- Solvent: Ether solvents like THF, diethylene glycol dimethyl ether, or 1,4-dioxane.
- Temperature: Controlled between -10°C to 50°C; optimal temperature for ketone reactions is 10°C to 30°C.
- Procedure: Alkali metal is added to the solvent under nitrogen, followed by 4-cyanopyridine and ketone. The mixture is stirred until the alkali metal is fully consumed.
- Work-up: Hydrolysis with water, extraction with dichloromethane, drying, and crystallization to isolate the secondary alcohol product.
This method yields the 4-pyridine carbinol derivative, which is the intermediate for this compound synthesis.
Example yields and properties:
| Ketone Used | Product Name | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Methyl phenyl ketone | Alpha-Methyl-α-phenyl-4-piconol | 60 | 142-143 | 37% unreacted 4-cyanopyridine |
| Benzyl methyl ketone | Alpha-Methyl-α-benzyl-4-piconol | 70 | 130-131 | 27% unreacted 4-cyanopyridine |
Grignard or Lithium Alkylide Addition to Iso-nicotinate Esters
Another approach involves the preparation of tertiary or secondary alcohols by the addition of Grignard reagents or lithium alkylides to iso-nicotinate esters. This method is more complex and involves multiple steps, including reduction to secondary alcohols.
- Starting Material: Iso-nicotinate esters.
- Reagents: Grignard reagents or lithium alkylides derived from the corresponding alkyl or aryl halides.
- Outcome: Formation of tertiary alcohols or secondary alcohols after reduction.
This method is less direct but allows for functional group diversity on the pyridine ring and side chains.
Oxidation of 4-Pyridone Derivatives
An alternative route involves the oxidation of 4-pyridone derivatives to introduce the ketone functionality at the 2-position. This method is less commonly used for this compound but is relevant for related compounds.
- Starting Material: 4-pyridone derivatives.
- Oxidizing Agents: Various, including metal-based oxidants.
- Result: Introduction of ketone groups suitable for further functionalization.
Reaction Conditions and Optimization
- Inert Atmosphere: Nitrogen protection is essential to prevent oxidation and moisture interference.
- Temperature Control: Maintaining reaction temperature between -10°C and 50°C is critical; ketone additions are best controlled at 10–30°C.
- Solvent Choice: Ether solvents such as THF and 1,4-dioxane provide good solubility and stability for reactive intermediates.
- Work-up: Hydrolysis and extraction steps are crucial for product isolation and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Alkali Metal Addition to 4-cyanopyridine | 4-Cyanopyridine + Ketone | Na or Li, Ether solvents | -10 to 50°C, N2 atmosphere | 60-70 | Direct one-step synthesis of carbinol |
| Grignard/Lithium Alkylide Addition | Iso-nicotinate esters | Grignard or lithium alkylides | Multiple steps, inert atmosphere | Variable | Multi-step, allows functional group diversity |
| Oxidation of 4-Pyridone | 4-Pyridone derivatives | Metal oxidants | Controlled oxidation | Variable | Less common for this compound |
Research Findings and Practical Considerations
- The alkali metal-mediated addition method provides a straightforward and efficient route to obtain the 4-pyridine carbinol intermediate, which can be further processed to this compound.
- Reaction temperature and solvent choice significantly influence the yield and purity.
- Unreacted starting materials such as 4-cyanopyridine can remain, requiring careful purification.
- The method is adaptable to various ketones, including aromatic and aliphatic ketones, allowing for structural analog synthesis.
- The product crystallizes well from the reaction mixture, facilitating isolation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-propylbenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane at room temperature.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Biological Activities
1.1 Anti-inflammatory Properties
Research indicates that pyridine derivatives, including 4-Methyl-2-(4-propylbenzoyl)pyridine, exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . The ability to modulate these pathways suggests their utility in developing anti-inflammatory drugs.
1.2 Antimicrobial Activity
Studies have demonstrated that pyridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Escherichia coli. The presence of specific substituents on the pyridine ring enhances their antibacterial efficacy, indicating a promising avenue for antibiotic development .
1.3 Antitumor Potential
The cytotoxic effects of certain pyridine derivatives have been explored in cancer research. Compounds with structural similarities to this compound have demonstrated the ability to induce apoptosis in cancer cells, suggesting their potential as antitumor agents. The mechanisms often involve the disruption of cellular processes essential for cancer cell survival .
Material Science Applications
3.1 Liquid Crystals
Pyridine derivatives are explored as chiral dopants in liquid crystal displays (LCDs). The unique electronic properties of compounds like this compound make them suitable for enhancing the performance and stability of liquid crystal systems due to their favorable dipole moments .
3.2 Photovoltaic Materials
Research is ongoing into the use of pyridine-based compounds in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer positions them as potential materials for improving the efficiency of solar cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-propylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-Methyl-2-(4-propylbenzoyl)pyridine with structurally related pyridine derivatives:
*Estimated values based on structural extrapolation.
Key Observations:
- Molecular Weight and Hydrophobicity: The 4-propylbenzoyl group in the target compound increases its molecular weight and hydrophobicity (higher XlogP) compared to 2-isopropyl-4-methylpyridine .
- Polar Surface Area (TPSA) : The benzoyl group introduces a carbonyl oxygen, raising the TPSA (~30 Ų) compared to 2-isopropyl-4-methylpyridine (12.90 Ų), which may improve hydrogen-bonding capacity and target engagement .
Antimicrobial and Antioxidant Activity
Pyridine-thiazole hybrids, such as 4-methyl-2-(pyridin-3-yl)thiazole derivatives, exhibit broad-spectrum antimicrobial and antioxidant activities due to synergistic effects between the pyridine and thiazole moieties . While the target compound lacks a thiazole ring, its benzoyl group may confer distinct bioactivity. For example:
- Pyridine-Azole Combinations : Compounds combining pyridine with azole rings (e.g., imidazole, indazole) often show enhanced binding to cytochrome P450 enzymes or kinase targets, a trait that could extend to the target compound depending on substituent interactions .
ADMET Properties
- 2-Isopropyl-4-methylpyridine has moderate lipophilicity (XlogP 2.40) and low TPSA (12.90 Ų), favoring blood-brain barrier penetration but risking off-target CNS effects .
- Thiazole-Pyridine Derivatives (TPSA ~58.40 Ų) demonstrate better solubility but reduced membrane permeability compared to the target compound, highlighting a trade-off in drug design .
Biological Activity
4-Methyl-2-(4-propylbenzoyl)pyridine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its unique structure comprising a methyl group and a propylbenzoyl substituent, exhibits significant biological activities, including antimicrobial and antifungal properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula: C16H17NO
CAS Number: 1187170-93-9
Structure: The compound features a pyridine ring substituted at the 2-position with a propylbenzoyl group and a methyl group at the 4-position. This structural arrangement contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating metabolic pathways or inhibiting essential processes in microbial organisms. For instance, it has shown potential in disrupting bacterial growth through interference with metabolic functions.
Antimicrobial Properties
Research indicates that this compound has demonstrated antimicrobial and antifungal activities. These properties make it a candidate for further exploration in drug development aimed at combating infections caused by resistant strains of bacteria and fungi .
Case Studies
- Antifungal Activity:
- A study evaluated the antifungal efficacy of various pyridine derivatives, including this compound, against common fungal pathogens such as Candida albicans. Results indicated a significant inhibitory effect, suggesting its potential as an antifungal agent.
- Antimicrobial Activity:
- In another investigation, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings revealed that it effectively inhibited bacterial growth, supporting its application in developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Unique Properties |
|---|---|---|---|
| This compound | Methyl group at position 4; propylbenzoyl at position 2 | Yes | Potential antifungal agent |
| 2-Acetylpyridine | Acetyl group at position 2 | Moderate | Exhibits antimicrobial activity |
| 3-Pyridylacetic acid | Carboxylic acid at position 3 | Low | Known for neuroprotective effects |
| 2-(4-Methylphenyl)pyridine | Methylphenyl group at position 2 | Yes | Displays anti-inflammatory properties |
Research Findings
Recent studies have highlighted the diverse applications of this compound in medicinal chemistry:
- Drug Development: The compound is being explored for its potential use in designing new therapeutic agents due to its ability to interact with biological targets effectively .
- Agricultural Applications: Some derivatives of pyridine have been investigated for their role in regulating plant growth rates, indicating a broader scope of application beyond human medicine .
Q & A
Q. Basic Research Focus
- Structural Confirmation : High-resolution NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 190–210 ppm). Compare with computational predictions (DFT-based chemical shift calculations) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Validate against reference standards of structurally analogous pyridines (e.g., 2-benzoylpyridine derivatives) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z ~265 for [M+H]⁺) .
How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Advanced Research Focus
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict reaction intermediates and transition states. For example:
- Reaction Mechanism : Map the energy profile for benzoylation steps, identifying rate-limiting stages (e.g., nucleophilic acyl substitution).
- Solvent Effects : Use COSMO-RS simulations to screen solvents for optimal polarity and solubility .
- Derivative Design : Perform virtual screening (molecular docking) to predict bioactivity, prioritizing substituents at the 4-propyl position for pharmacological studies .
How should researchers address contradictions in reported toxicity or stability data for this compound?
Q. Advanced Research Focus
- Data Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to track degradation products. Compare results with conflicting literature using principal component analysis (PCA) .
- Toxicity Gaps : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) if existing data are absent. Cross-reference with structurally similar compounds (e.g., 4-methylpyridine derivatives) to infer hazards .
What methodologies are recommended for studying the compound’s reactivity under catalytic or photolytic conditions?
Q. Advanced Research Focus
- Catalytic Studies : Use Pd/C or Ni-based catalysts in hydrogenation experiments (H₂, 1–3 atm) to probe reducibility of the benzoyl group. Monitor by in-situ FTIR for carbonyl bond cleavage .
- Photodegradation : Expose to UV-Vis light (λ = 300–400 nm) in a photoreactor and analyze products via GC-MS. Compare degradation kinetics in aqueous vs. organic matrices .
How can researchers systematically evaluate the ecological impact of this compound?
Q. Advanced Research Focus
- Persistence : Conduct OECD 301F biodegradability tests (28-day aerobic conditions) to measure % mineralization via CO₂ evolution .
- Bioaccumulation : Estimate log Kow (octanol-water partition coefficient) using shake-flask methods or EPI Suite predictions. Values >3 indicate potential bioaccumulation .
- Aquatic Toxicity : Perform acute toxicity tests (OECD 202) on Daphnia magna (48-hour EC₅₀) and algal species (72-hour growth inhibition) .
What advanced techniques are suitable for resolving stereochemical or regiochemical ambiguities in derivatives?
Q. Advanced Research Focus
- X-ray Crystallography : Resolve crystal structures of halogenated derivatives (e.g., bromo-analogs) to confirm substitution patterns .
- Dynamic NMR : Study hindered rotation of the 4-propylbenzoyl group using variable-temperature ¹H NMR (VT-NMR) to detect coalescence temperatures .
How can reaction engineering principles improve scale-up protocols for this compound?
Q. Advanced Research Focus
- Flow Chemistry : Design a continuous-flow reactor with residence time optimization (5–30 minutes) to enhance heat/mass transfer during benzoylation .
- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress and automate feed adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
